molecular formula C31H31BrN2O10 B035301 14-Carminomycyl-N-pyridinium bromide CAS No. 108936-91-0

14-Carminomycyl-N-pyridinium bromide

Cat. No.: B035301
CAS No.: 108936-91-0
M. Wt: 671.5 g/mol
InChI Key: HOGZQUMZIYVPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Carminomycyl-N-pyridinium bromide is a semisynthetic anthracycline derivative synthesized via nucleophilic substitution of the 14-bromine atom in carminomycin with a pyridinium group . This modification aims to enhance therapeutic efficacy while reducing toxicity compared to parent antibiotics like carminomycin and rubomycin.

Properties

CAS No.

108936-91-0

Molecular Formula

C31H31BrN2O10

Molecular Weight

671.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-pyridin-1-ium-1-ylacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;bromide

InChI

InChI=1S/C31H30N2O10.BrH/c1-14-26(36)17(32)10-21(42-14)43-19-12-31(41,20(35)13-33-8-3-2-4-9-33)11-16-23(19)30(40)25-24(28(16)38)27(37)15-6-5-7-18(34)22(15)29(25)39;/h2-9,14,17,19,21,26,36,41H,10-13,32H2,1H3,(H2-,34,37,38,39,40);1H

InChI Key

HOGZQUMZIYVPAR-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-]

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-]

Synonyms

14-carminomycyl-N-pyridinium
14-carminomycyl-N-pyridinium bromide

Origin of Product

United States

Comparison with Similar Compounds

Key Properties and Findings :

  • In Vitro Activity: The compound exhibits 1.5–6 times lower cytostatic activity against murine lymphadenosis (NK/LI) cells than carminomycin or rubomycin, suggesting reduced direct cytotoxicity .
  • In Vivo Efficacy : In murine models (strain LIO-1), it demonstrates 40–60% tumor growth inhibition, outperforming most other 14-N-substituted derivatives, which showed negligible activity .
  • Toxicity Profile: Intravenous administration in mice reveals 5–17 times lower acute toxicity than rubomycin derivatives, highlighting improved safety .

Comparison with Similar Compounds

Structural Analogs: 14-N-Substituted Anthracycline Derivatives

A series of 14-N-substituted carminomycin and rubomycin derivatives were synthesized and evaluated (Table 1).

Compound In Vitro Cytostatic Activity (vs. Parent Antibiotic) In Vivo Tumor Inhibition (%) Toxicity (vs. Rubomycin Derivatives)
14-Carminomycyl-N-pyridinium bromide 1.5–6× lower 40–60 5–17× lower
14-N-Succinimidocarminomycin 1.5–6× lower 40–60 Similar to carminomycin
Other 14-N-Substituted Derivatives 1.5–6× lower <10 Variable (5–17× lower for carminomycin analogs)

Key Observations :

  • Activity-Toxicity Trade-off: While in vitro potency is reduced, this compound retains significant in vivo efficacy with markedly lower toxicity, making it a promising candidate .

Functional Analogs: Sepantronium Bromide (YM-155)

Sepantronium bromide, a survivin inhibitor, shares antitumor applications but differs structurally and mechanistically (Table 2).

Property This compound Sepantronium Bromide (YM-155)
Class Anthracycline derivative Imidazolium-based small molecule
Primary Target DNA intercalation (presumed) Survivin protein (IC50 = 0.54 nM)
In Vitro IC50 Not quantified (lower than parent) 0.54–11 nM across cancer cell lines
In Vivo Efficacy 40–60% tumor inhibition 80% tumor growth inhibition in PC-3 xenografts
Combination Potential Not studied Synergizes with γ-radiation, enhancing apoptosis
Toxicity Low acute toxicity Limited data; research-use only

Key Contrasts :

  • Potency vs. Safety: Sepantronium exhibits superior in vitro potency but lacks comprehensive toxicity data, whereas this compound offers a balanced profile .
  • Mechanism : Survivin inhibition (Sepantronium) vs. DNA damage (anthracyclines) suggests divergent therapeutic niches .

Pyridinium-Containing Bromides

Compounds like 1-benzyl-2-methylpyridinium bromide (CAS 2654-66-2) share the pyridinium-bromide motif but lack anthracycline components . This highlights the unique role of the anthracycline core in this compound’s anticancer effects.

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